(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
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Overview
Description
“(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide” is a chemical compound. It is often used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . It can also serve as a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .
Synthesis Analysis
The multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been reported . These compounds have shown in vitro anti-proliferative activity against various tumour cells .
Molecular Structure Analysis
The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane. Each cage is protonated at the two nitrogen sites .
Chemical Reactions Analysis
The compound can be used as a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo 2.2.1 heptane has a molecular weight of 289.60 .
Scientific Research Applications
Catalytic Oxidation and Chemical Industry Applications
Recent advances in the controllable and selective catalytic oxidation of cyclohexene, which can lead to various oxidation products, highlight the synthetic value of bicyclic compounds in the chemical industry. These compounds serve as intermediates in the synthesis of a wide range of chemicals used in different industrial applications (Cao et al., 2018).
Anticancer Activity
Norcantharidin, a compound with a bicyclic structure similar to "(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide", has shown significant anticancer activity. Structural modifications of norcantharidin analogues have been explored to enhance their anticancer potentials (Deng & Tang, 2011).
Pharmaceutical Research
Bicyclic compounds like norbornanes, which share structural similarities with "this compound", have been investigated for their potential in pharmaceutical research. These compounds are considered valuable for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents (Buchbauer & Pauzenberger, 1991).
Safety and Hazards
Properties
IUPAC Name |
(1S,4S)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYGHXGZNDHNU-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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